molecular formula C22H19N3O2S B2389527 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893955-37-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2389527
CAS No.: 893955-37-8
M. Wt: 389.47
InChI Key: WDSCBGGSKRWJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide" features a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring system. Key structural attributes include:

  • A 2,4-dimethylphenyl group at position 2 of the pyrazole ring.
  • A benzofuran-2-carboxamide substituent at position 3.
  • Partial saturation in the thieno-pyrazole system (4,6-dihydro-2H configuration), which reduces aromaticity compared to fully conjugated analogs.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-7-8-18(14(2)9-13)25-21(16-11-28-12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)27-20/h3-10H,11-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCBGGSKRWJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the thienopyrazole class, characterized by a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a benzofuran-2-carboxamide moiety. Its molecular formula is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of 446.5 g/mol. The structural complexity contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC₃₄H₃₁N₄O₃S
Molecular Weight446.5 g/mol
IUPAC NameThis compound
CAS Number396722-72-8

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. Research indicates that compounds with similar structures exhibit significant antiviral activities against various viruses. For instance, certain derivatives have shown enhanced reverse transcriptase inhibitory activity compared to traditional antiviral agents like nevirapine .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it exhibits cytotoxicity against several cancer cell lines. For example, compounds derived from the thienopyrazole scaffold have been reported to inhibit the proliferation of human tumor cells such as KB and HepG2/A2 . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thienopyrazole ring can significantly enhance antitumor potency.

The proposed mechanism of action for this compound involves interactions with key enzymes involved in viral replication and tumor growth. For instance, it may inhibit DNA topoisomerase II or interfere with the activity of reverse transcriptase in viral systems .

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of thienopyrazole derivatives against HIV strains in MT-4 cells. The most active compound exhibited an EC50 value significantly lower than that of the standard antiviral drug used in the study. This indicates that structural modifications can lead to enhanced biological activity against viral infections.

Study 2: Antitumor Activity Assessment

In another investigation focused on antitumor activity, several derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds with specific substitutions at the benzofuran moiety displayed superior cytotoxic effects compared to unmodified analogs. The study concluded that these modifications are crucial for optimizing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thienopyrazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .
  • Antimicrobial Properties : Research has highlighted the potential of this compound as an antimicrobial agent, particularly against resistant strains of bacteria. Its structure allows for interaction with bacterial cell walls or metabolic pathways, contributing to its efficacy .

Enzyme Inhibition

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated varying degrees of inhibition, indicating a potential pathway for developing new treatments .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies have been conducted to evaluate how modifications to the thienopyrazole core influence biological activity. These studies help identify promising candidates for further development and clinical trials .

Case Study 1: Anticancer Activity

In a recent study published in International Journal of Molecular Sciences, researchers synthesized various thienopyrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to enhanced activity, suggesting that this compound could be a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thienopyrazole derivatives against both Gram-positive and Gram-negative bacteria. The compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents in an era of increasing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound identified is N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2) . Key differences include:

Structural Modifications

Feature Target Compound Compound (CAS 958984-08-2)
Phenyl Substituents 2,4-dimethylphenyl 2,3-dimethylphenyl
Carboxamide Group Benzofuran-2-carboxamide Furan-2-carboxamide
Core Functional Group No oxo group 5-oxo group on thieno-pyrazole
Saturation 4,6-dihydro-2H configuration 4,6-dihydro configuration with 5-oxo

Hypothetical Implications

The benzofuran-2-carboxamide group introduces a larger aromatic system, which could improve target affinity but reduce solubility compared to furan-2-carboxamide.

Functional Group Impact :

  • The 5-oxo group in the compound introduces a hydrogen-bond acceptor site absent in the target compound, possibly altering interaction profiles with biological targets.

Physicochemical Properties :

  • The benzofuran substitution likely increases molecular weight and logP, suggesting higher membrane permeability but lower aqueous solubility.

Data Tables

Comparative Structural Overview

Compound Name CAS Number Phenyl Substituents Carboxamide Group Core Functionalization
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide Not Available 2,4-dimethylphenyl Benzofuran-2-carboxamide None
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 958984-08-2 2,3-dimethylphenyl Furan-2-carboxamide 5-oxo

Research Findings and Limitations

Available Data

  • provides structural identifiers (CAS, synonyms) for the analog but lacks experimental data (e.g., binding affinity, solubility) .
  • No direct comparative studies between the target compound and its analogs were found in the provided evidence.

Limitations

  • The absence of empirical data (e.g., IC₅₀, pharmacokinetics) precludes definitive conclusions about biological or chemical superiority.

Recommendations for Future Studies

  • Synthesize both compounds for side-by-side evaluation of thermodynamic stability and target engagement.
  • Explore substituent effects via molecular docking or QSAR modeling to optimize the balance between lipophilicity and solubility.

Q & A

Q. What are the standard synthetic routes for constructing the thieno[3,4-c]pyrazole core in this compound?

The synthesis typically involves three key steps:

  • Core cyclization : Cyclization of precursors (e.g., thiophene derivatives) under acidic or basic conditions to form the thieno[3,4-c]pyrazole scaffold.
  • Substitution reactions : Electrophilic aromatic substitution to introduce the 2,4-dimethylphenyl group at the 2-position of the pyrazole ring.
  • Coupling with benzofuran-2-carboxamide : Amide bond formation via activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) followed by coupling with the pyrazole amine . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding interactions.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereoelectronic effects .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).

Advanced Research Questions

Q. How can researchers optimize the coupling of the benzofuran-2-carboxamide moiety to improve synthetic efficiency?

Key methodological considerations include:

  • Activation of the carboxylic acid : Use of N,N'-dicyclohexylcarbodiimide (DCC) or HATU for efficient amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • pH control : Maintaining slightly basic conditions (pH 7–8) minimizes side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) removes unreacted starting materials .

Q. How should contradictory biological activity data (e.g., variable IC50_{50}50​ values across studies) be addressed?

Discrepancies may arise from:

  • Cell line heterogeneity : Validate assays using standardized cell lines (e.g., MCF-7 for antitumor studies).
  • Assay conditions : Control for oxygen tension, serum concentration, and incubation time.
  • Statistical rigor : Employ dose-response curves with ≥3 technical replicates and report confidence intervals.
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify structure-activity relationships (SAR) .

Q. What computational strategies are recommended to model interactions between this compound and COX enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the COX-2 active site.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity.
  • Pharmacophore modeling : Identify critical functional groups (e.g., benzofuran carbonyl) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.